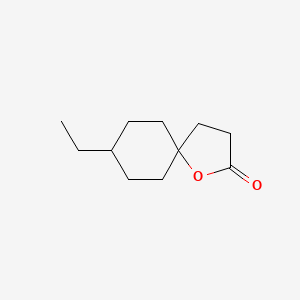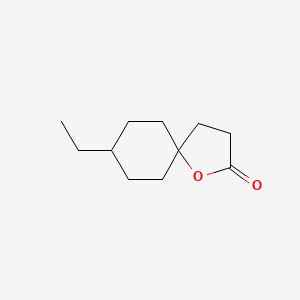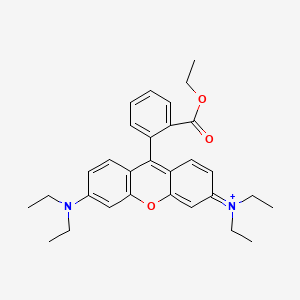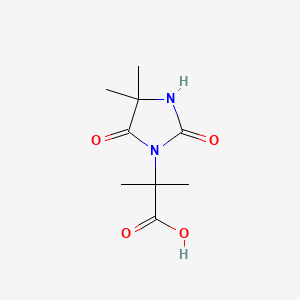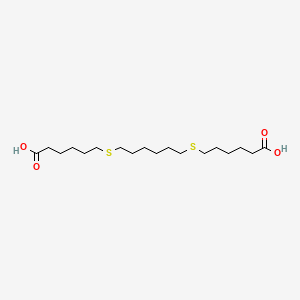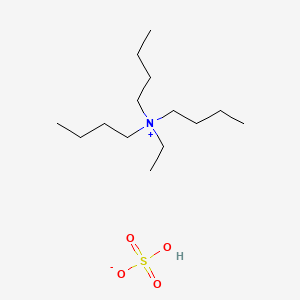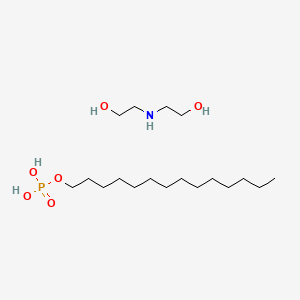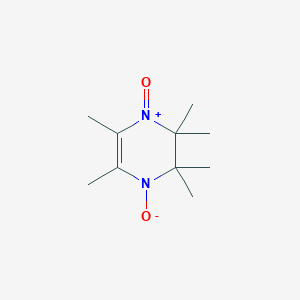
2,2,3,3,5,6-Hexamethyl-4-oxidopyrazin-1-ium 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 77985 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 77985 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through controlled reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 77985 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 77985 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in NSC 77985 and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 77985 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Plays a role in the study of neural stem cells, their differentiation, and potential therapeutic applications.
Medicine: Investigated for its potential in treating neurological disorders and diseases through stem cell therapy.
Industry: Utilized in the development of pharmaceuticals, biotechnology products, and other industrial applications.
Wirkmechanismus
The mechanism of action of NSC 77985 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, it may influence cell signaling pathways, gene expression, and cellular differentiation processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
NSC 77985 can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Some similar compounds include:
NSC 12345: Known for its role in neural stem cell research and similar chemical properties.
NSC 67890: Utilized in organic synthesis and biological studies, with comparable reactivity and applications.
NSC 77985 stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
14384-47-5 |
|---|---|
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2,2,3,3,5,6-hexamethyl-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C10H18N2O2/c1-7-8(2)12(14)10(5,6)9(3,4)11(7)13/h1-6H3 |
InChI-Schlüssel |
DTHCHTIMNLLDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=O)C(C(N1[O-])(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


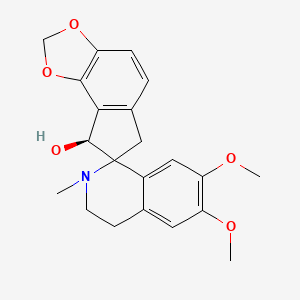
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
